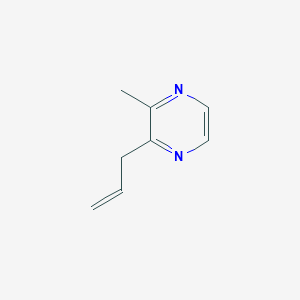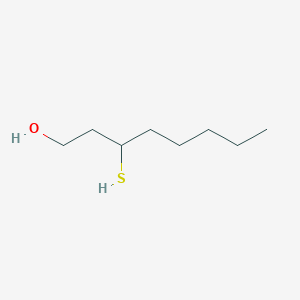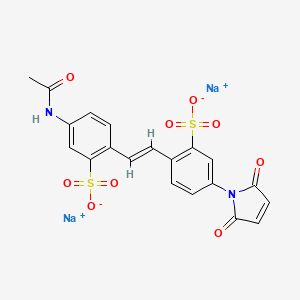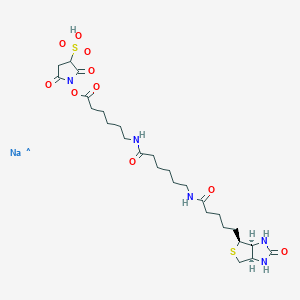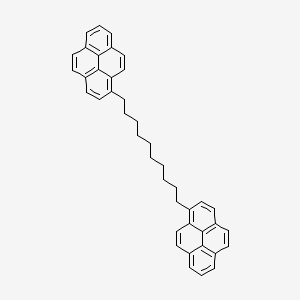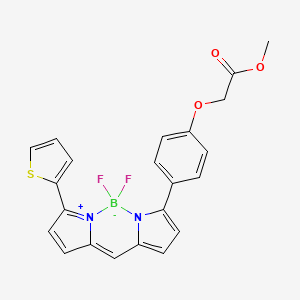![molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0](/img/structure/B1148016.png)
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated compounds similar to 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione involves starting from specific precursor compounds and through a series of chemical reactions, introducing bromine atoms into the molecular structure. For instance, Yong Chen et al. (2010) synthesized photochromic compounds including 6-bromomethyl derivatives from dimethyl biindene diones through a process that significantly affects the properties of the resulting compounds by substituting hydrogen atoms with bromines (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione has been characterized using various analytical techniques, including single crystal X-ray diffraction. This analysis provides insights into the crystal structure, showing how bromination affects the molecular arrangement and tightness compared with their precursors, as demonstrated in the work by Yong Chen et al. (2010).
Chemical Reactions and Properties
Compounds with bromo and dione functionalities undergo various chemical reactions, including nucleophilic substitution and cyclization. These reactions can lead to the formation of a wide range of derivatives with different chemical properties, as explored by researchers like Il Yoon and C. Cho (2015), who investigated the carbonylative cyclization of bromocyclohexenes with arylhydrazines to produce anilinohydroisoindoline diones (Yoon & Cho, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the bromination pattern on the molecular structure. These properties are crucial for determining the compound's potential applications in materials science and organic electronics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photochromic behavior, are significantly impacted by the presence of bromine atoms in the molecule. Studies have shown that bromination can enhance the photochromic properties of compounds, making them more responsive to light stimuli and potentially useful for applications in smart materials and photoresponsive technologies (Chen et al., 2010).
科学的研究の応用
Synthesis and Intermediates
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, a derivative of brominated biindolinylidene diones, serves as an important intermediate in the synthesis of various biologically active compounds. The synthesis of such intermediates, including Bromo-4-iodoquinoline, often involves multiple steps such as cyclization and substitution reactions, which are pivotal in creating compounds like GSK2126458 (Wang et al., 2015).
Crystal Structure and Analysis
The crystal structure and analysis of related compounds, like the 5-bromoindoline-2,3-dione unit, exhibit significant interactions through hydrogen bonds and π–π contacts, contributing to their three-dimensional structure and stability (Abdellaoui et al., 2019).
Photochromic and Photomagnetic Properties
Derivatives of brominated biindolinylidene diones exhibit interesting properties like photochromism and photomagnetism, making them significant in materials science. For instance, bromination of methyl groups on benzene rings of biindenylidenedione alters its properties considerably, affecting its UV-Vis absorption spectra, photochromic, and photomagnetic characteristics in solutions and solid states (Chen et al., 2010).
Organic Electronics and Field Effect Transistors
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione derivatives have been utilized in the domain of organic electronics, particularly in the development of organic field-effect transistors (OFETs). These derivatives serve as either the active layer or part of the semiconductor material in OFETs, contributing to the advancement of solution-processable semiconducting components (Patil et al., 2015). Their crystalline nature and the presence of fused hydrogen bonds significantly influence the charge mobility and the performance of the OFET devices (Zhang et al., 2017).
Memory Devices and Electronics
Alterations in the molecular structure, such as single atom substitutions, can significantly impact the planarity of the molecules, thereby affecting their electronic properties. Such modifications can trigger different memory behaviors in devices, exemplifying the versatility and potential of these compounds in electronic and memory device applications (Hu et al., 2015).
Safety And Hazards
This would involve a review of the compound’s safety data, including any known hazards, toxicological data, and handling precautions.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or studies of its mechanism of action.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research. It’s also important to note that such an analysis would typically be conducted by a trained chemist or researcher. If you have any specific questions about this compound or a related topic, feel free to ask!
特性
IUPAC Name |
6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJMIPSKOUYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694565 |
Source


|
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione | |
CAS RN |
139582-54-0 |
Source


|
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

